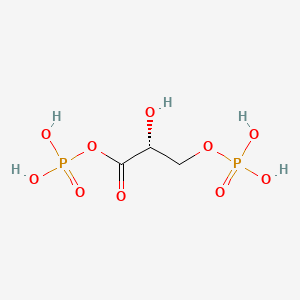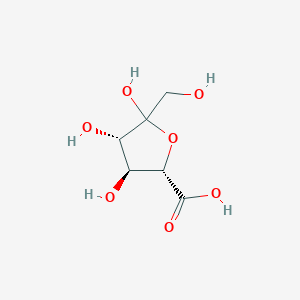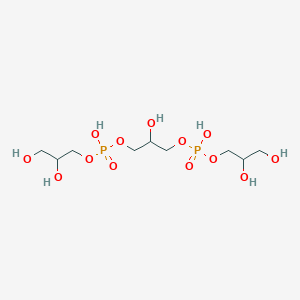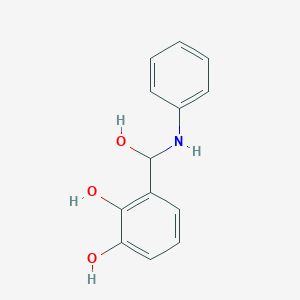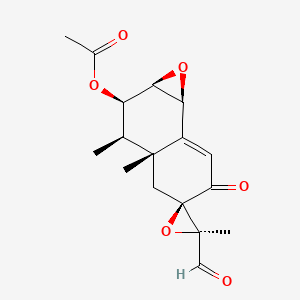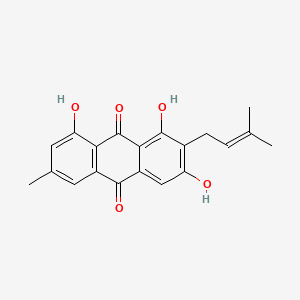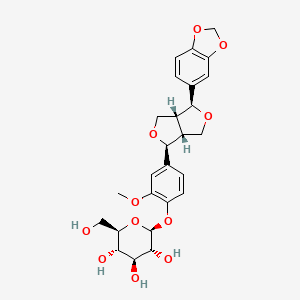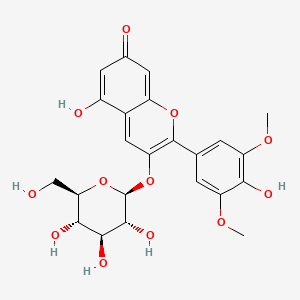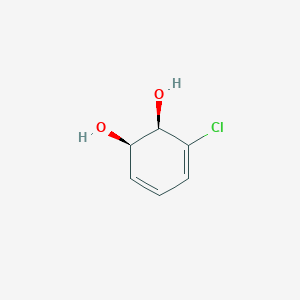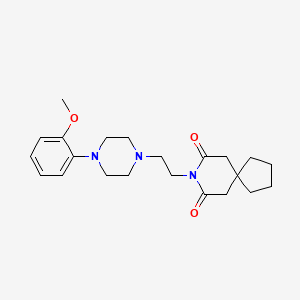
BMY-7378
描述
BMY-7378: 是一种化学化合物,以其作为α1D肾上腺素受体选择性拮抗剂和5-HT1A受体部分激动剂的作用而闻名 。它因其药理学性质和潜在的治疗应用而被广泛研究。
科学研究应用
化学: BMY-7378被用作研究工具来研究α1D肾上腺素受体和5-HT1A受体相互作用。 它有助于理解这些受体的结合亲和力和药理学特征 。
生物学: 在生物学研究中,this compound被用来研究α1D肾上腺素受体和5-HT1A受体的生理和病理作用。 它有助于阐明这些受体介导的信号通路和细胞反应 。
医学: this compound由于与5-HT1A受体的相互作用,在治疗与中枢神经系统相关的疾病(如焦虑和抑郁)方面具有潜在的治疗应用 。
工业: 虽然其工业应用有限,但this compound在开发针对α1D肾上腺素受体和5-HT1A受体的新药方面充当参考化合物。
作用机制
分子靶点和通路: BMY-7378主要通过与α1D肾上腺素受体和5-HT1A受体的相互作用发挥作用 。作为α1D肾上腺素受体选择性拮抗剂,它抑制受体的活性,从而导致各种生理效应。 作为5-HT1A受体部分激动剂,它调节血清素信号,这对情绪调节和其他中枢神经系统功能至关重要 。
与相似化合物的比较
相似化合物:
丁螺环酮: 另一种5-HT1A受体部分激动剂,主要用作抗焦虑药。
独特性: this compound的独特性在于它选择性拮抗α1D肾上腺素受体和部分激动5-HT1A受体。 这种双重活性使其成为研究和潜在治疗应用的宝贵化合物 。
生化分析
Biochemical Properties
8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a partial agonist at the 5-HT1A serotonin receptor and as a selective antagonist at the α1D-adrenoceptor . These interactions are crucial for its biochemical activity, influencing neurotransmission and vascular regulation.
Cellular Effects
The effects of 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione on cellular processes are profound. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the 5-HT1A receptor can modulate serotonin signaling, affecting mood and anxiety levels . Additionally, its antagonistic action on the α1D-adrenoceptor can influence vascular smooth muscle contraction, impacting blood pressure regulation .
Molecular Mechanism
At the molecular level, 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione exerts its effects through specific binding interactions with biomolecules. It binds to the 5-HT1A receptor, partially activating it, which leads to downstream signaling cascades that influence neurotransmitter release and neuronal excitability . Its antagonistic action on the α1D-adrenoceptor involves blocking the receptor, preventing the usual adrenergic signaling that leads to vasoconstriction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure in in vitro and in vivo studies has revealed sustained effects on neurotransmission and vascular regulation .
Dosage Effects in Animal Models
The effects of 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione vary with different dosages in animal models. At lower doses, it can effectively modulate serotonin signaling and vascular tone without significant adverse effects . At higher doses, toxic effects such as drowsiness, ataxia, and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations involving cytochrome P450 enzymes . These metabolic processes can influence its bioavailability and efficacy. The compound’s metabolites may also contribute to its overall pharmacological effects .
Transport and Distribution
The transport and distribution of 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione within cells and tissues are mediated by specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert central nervous system effects . Additionally, its distribution within the vascular system is facilitated by plasma proteins that bind and transport it to target tissues .
Subcellular Localization
Subcellular localization of 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione is crucial for its activity. The compound is primarily localized in the cytoplasm and can accumulate in specific organelles such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct it to these compartments, where it can interact with its molecular targets .
准备方法
合成路线和反应条件: BMY-7378的合成涉及8-(2-氯乙基)-8-氮杂螺[4.5]癸烷-7,9-二酮与1-(2-甲氧基苯基)-哌嗪的反应 。反应通常在受控条件下进行,以确保形成所需产物。
工业生产方法: 虽然this compound的具体工业生产方法没有广泛的文献记载,但合成通常遵循与实验室合成相同的原理,只是反应条件的放大和产量和纯度的优化。
化学反应分析
反应类型: BMY-7378经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成不同的氧化产物。
还原: 还原反应可以改变化合物中的官能团。
取代: 取代反应,特别是涉及哌嗪环的反应,很常见。
常用试剂和条件:
氧化: 常用的氧化剂,如高锰酸钾或过氧化氢。
还原: 还原剂,如氢化铝锂或硼氢化钠。
取代: 根据所需的取代,可以使用各种亲核试剂和亲电试剂。
主要产物: 从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能生成不同的酮或醇,而取代可以引入各种官能团。
相似化合物的比较
Buspirone: Another partial agonist of the 5-HT1A receptor, used primarily as an anxiolytic.
Yohimbine: An alpha 2-adrenoceptor antagonist with different pharmacological properties compared to BMY-7378.
Uniqueness: this compound is unique due to its selective antagonism of the alpha 1D-adrenoceptor and partial agonism of the 5-HT1A receptor. This dual activity makes it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22/h2-3,6-7H,4-5,8-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYCFGDXLUPJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943430 | |
| Record name | 8-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21102-94-3 | |
| Record name | 8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21102-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bmy 7378 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021102943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70943430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMY-7378 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08EI0K81OL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BMY-7378 primarily interacts with α1-adrenergic receptors (α1-ARs), specifically showing high affinity for the α1D subtype. [, , , ] This interaction leads to the blockade of α1D-AR signaling pathways. [, , , ] Additionally, this compound exhibits partial agonist activity at serotonin 5-HT1A receptors. [, , ] This dual activity profile contributes to its complex pharmacological effects.
ANone: While the provided abstracts do not detail spectroscopic data, they clearly state the full chemical name: 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione. The molecular formula and weight are not explicitly mentioned.
ANone: The provided research focuses primarily on the biological activity and pharmacological properties of this compound. Information regarding its material compatibility and stability under various conditions is not available in these studies.
ANone: The available research focuses on this compound's activity as a receptor ligand, specifically targeting α1-ARs and 5-HT1A receptors. There is no mention of catalytic properties or applications in the provided studies.
ANone: The provided studies primarily utilize in vitro and in vivo experimental approaches to investigate this compound. They do not mention the use of computational chemistry, modeling, simulations, calculations, or QSAR models.
ANone: The provided research primarily focuses on the biological activity and pharmacological characterization of this compound. Information on its stability under various conditions and formulation strategies is not discussed.
ANone: The studies primarily focus on the scientific and pharmacological aspects of this compound. They do not discuss SHE regulations or related practices.
A: While detailed ADME data is not provided in these studies, some insights into the in vivo activity of this compound can be gleaned. For instance, this compound effectively antagonizes the effects of α1D-AR agonists in various animal models. [, , , , ] It also displays a prolonged hypotensive effect after oral administration in spontaneously hypertensive rats, suggesting favorable pharmacokinetic properties for this indication. [] Additionally, central administration of this compound induces hypothermia and influences hormone secretion, indicating its ability to cross the blood-brain barrier. [, ]
A: this compound demonstrates efficacy in various in vitro and in vivo models. It effectively antagonizes alpha1D-adrenoceptor-mediated contractions in isolated arteries from different species. [, , , , , , , , ] Studies utilizing animal models show that this compound can influence blood pressure, hormone levels, and behavioral responses, indicating its potential in cardiovascular and central nervous system disorders. [, , ]
ANone: The provided research on this compound doesn't delve into resistance mechanisms or cross-resistance with other compounds or drug classes.
ANone: The provided research primarily focuses on characterizing this compound's receptor interactions and pharmacological effects. There is no mention of specific drug delivery or targeting strategies employed in these studies.
ANone: The research papers do not discuss any biomarkers or diagnostic tools specifically related to this compound treatment or its effects.
A: The research utilized various methods including radioligand binding assays, [3H]prazosin binding studies, reverse transcription-polymerase chain reaction (RT-PCR), Western blot analysis, immunofluorescence techniques, fluorescence assays, and measurement of NO and cGMP levels. [, , , , , , , ] These techniques helped determine receptor binding affinities, mRNA expression levels, protein localization, and second messenger responses.
ANone: The research primarily focuses on the biological and pharmacological aspects of this compound. There is no information available in these studies about its environmental impact or degradation pathways.
ANone: The provided research papers do not mention any specific studies focusing on the dissolution rate or solubility of this compound in various media.
ANone: While the provided abstracts do not detail the specific validation procedures for each analytical method, it's important to note that scientific rigor generally necessitates method validation to ensure accuracy, precision, and specificity of the employed techniques.
ANone: The research focuses on exploring the scientific facets of this compound, and information regarding quality control and assurance practices during its development, manufacturing, or distribution is not included.
ANone: The research papers primarily focus on this compound's interaction with adrenergic and serotonergic receptors. Information concerning its immunogenicity or potential to elicit immunological responses is not discussed in these studies.
ANone: The research does not provide details on this compound's interactions with drug transporters or any strategies to modulate these potential interactions.
ANone: The available research on this compound does not provide information about its interactions with drug-metabolizing enzymes or its potential to induce or inhibit their activity.
ANone: The studies primarily focus on this compound's interactions with specific receptors and its pharmacological effects. There is no discussion on its broader biocompatibility or its potential for biodegradation.
A: The studies utilize various antagonists and agonists to investigate and compare their effects on α1-adrenergic and 5-HT1A receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These comparisons offer insights into potential alternatives or substitutes based on their receptor selectivity and pharmacological profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


